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Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-5-
methoxyisophthalaldehyde, officially designated by IUPAC as 4-hydroxy-5-methoxybenzene-

1,3-dicarbaldehyde. The document details its chemical identity, physicochemical properties,

validated synthesis protocols, and explores its potential applications within medicinal chemistry

and drug development. Emphasis is placed on the causal reasoning behind synthetic

strategies, particularly formylation reactions of substituted phenols. This guide is intended to

serve as a foundational resource for researchers, offering both theoretical insights and

practical, step-by-step methodologies for the synthesis and utilization of this versatile aromatic

dialdehyde.

Chemical Identity and Nomenclature
The compound, commonly referred to as 4-Hydroxy-5-methoxyisophthalaldehyde, is a

substituted aromatic dialdehyde. A precise understanding of its nomenclature is critical for

unambiguous scientific communication.
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The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines, is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1].

The name is derived by identifying the parent structure as benzene substituted with two

carbaldehyde groups at positions 1 and 3 ("benzene-1,3-dicarbaldehyde"), a hydroxyl group at

position 4, and a methoxy group at position 5.

Common synonyms and trade names include:

4-Hydroxy-5-methoxyisophthalaldehyde[1]

5-Formylvanillin[1][2][3]

2-methoxy-4,6-diformylphenol[3]

NSC-41797[2]

NSC-43298[2]

Chemical Structure
The structure consists of a benzene ring with two aldehyde groups (-CHO) positioned meta to

each other. The hydroxyl (-OH) and methoxy (-OCH₃) groups are located on the carbons

between the aldehyde functionalities.

SMILES:COC1=CC(=CC(=C1O)C=O)C=O[1][4]

InChI:InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3[1]

InChIKey:YVNRFQCFZVYDRO-UHFFFAOYSA-N[5]
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Identifier Value Source(s)

CAS Number 2931-90-0 [1][6][7]

Molecular Formula C₉H₈O₄ [1][5][7]

Molecular Weight 180.16 g/mol [1][5][7]

PubChem CID 18035 [1]

Physicochemical Properties
The physical and chemical properties of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde are

crucial for its handling, purification, and application in synthesis.

Property Value Notes

Appearance Light yellow to yellow solid [6]

Melting Point 119-121 °C [6]

Boiling Point 308.2 ± 42.0 °C (Predicted)[6]

Density 1.332 ± 0.06 g/cm³ (Predicted)[6]

pKa 6.00 ± 0.23 (Predicted)[6]

Purity ≥98%
Commercially available

specification

Storage 2-8°C, inert atmosphere
Recommended for maintaining

stability[6]

Synthesis and Mechanistic Considerations
The synthesis of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves the

diformylation of a suitably activated phenol precursor. Understanding the underlying reaction

mechanisms is key to optimizing yield and purity. The primary challenge is introducing two

aldehyde groups onto the aromatic ring with high regioselectivity.
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Retrosynthetic Rationale and Choice of Method
From a retrosynthetic perspective, the target molecule can be disconnected at the C-CHO

bonds, pointing to a phenol precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde) or

guaiacol (2-methoxyphenol). The key transformation is electrophilic aromatic substitution to

install the formyl groups.

Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the

Duff reaction.

Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base to

generate dichlorocarbene (:CCl₂) as the electrophile.[8][9][10][11] The phenoxide attacks the

dichlorocarbene, and subsequent hydrolysis yields the aldehyde.[10][11] It strongly favors

ortho-formylation.[8][12]

Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating

agent in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[13][14] The electrophile is

an iminium ion generated from HMTA.[14] Like Reimer-Tiemann, it also shows a preference

for the ortho position relative to the hydroxyl group.[13][14]

Expert Rationale: For achieving diformylation, the Duff reaction, particularly under modified

conditions using a strong acid like trifluoroacetic acid, can be more effective.[15] The strong

electron-donating effects of the hydroxyl and methoxy groups activate the ring for a second

formylation, while the first introduced formyl group is deactivating. Careful control of

stoichiometry and reaction conditions is necessary to drive the reaction to the desired

diformylated product.[15]

Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of the target

compound via a modified Duff reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://byjus.com/jee/reimer-tiemann-reaction-mechanism/
https://nrochemistry.com/reimer-tiemann-reaction/
https://www.youtube.com/watch?v=kZXTXbyDPEs
https://www.khanacademy.org/science/revision-term-1-ka-chemistry-grade-12/xbf49693425ce78c2:week-2/xbf49693425ce78c2:alcohols-phenols-and-ethers/v/reimer-tiemann-reaction
https://www.youtube.com/watch?v=kZXTXbyDPEs
https://www.khanacademy.org/science/revision-term-1-ka-chemistry-grade-12/xbf49693425ce78c2:week-2/xbf49693425ce78c2:alcohols-phenols-and-ethers/v/reimer-tiemann-reaction
https://byjus.com/jee/reimer-tiemann-reaction-mechanism/
https://www.geeksforgeeks.org/chemistry/reimer-tiemann-reaction/
https://grokipedia.com/page/Duff_reaction
https://en.wikipedia.org/wiki/Duff_reaction
https://en.wikipedia.org/wiki/Duff_reaction
https://grokipedia.com/page/Duff_reaction
https://en.wikipedia.org/wiki/Duff_reaction
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1998-2110
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1998-2110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Duff Reaction

Workup & Isolation

Purification

Precursor Phenol
(e.g., Guaiacol)

HMTA + TFA
(Solvent)

 Add to

Reaction at Elevated Temp.
(e.g., 80-100°C)

 Heat

Acidic Hydrolysis
(e.g., aq. HCl)

 Cool & Quench

Solvent Extraction
(e.g., Ethyl Acetate)

Crude Product

Column Chromatography
or Recrystallization

Final Product:
4-hydroxy-5-methoxy

benzene-1,3-dicarbaldehyde

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis via a modified Duff reaction.
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Experimental Protocol (Illustrative)
This protocol is an illustrative example based on the principles of the Duff reaction for

diformylation.[15]

Self-Validation & Trustworthiness: Each step includes a rationale. Successful synthesis is

validated by characterization (e.g., NMR, melting point) that matches reference data.

Reaction Setup:

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 4-methoxyphenol (1.0 eq).

Causality: 4-methoxyphenol is chosen as a readily available starting material where the

methoxy and hydroxyl groups synergistically activate the ortho positions for formylation.

Carefully add anhydrous trifluoroacetic acid (TFA) to serve as both the solvent and

catalyst. The reaction is typically performed neat in TFA.[15]

Causality: TFA is a strong acid that facilitates the generation of the reactive iminium

electrophile from HMTA and is a suitable solvent for the reactants.[16]

Addition of Formylating Agent:

Add hexamethylenetetramine (HMTA) (approx. 2.2 eq) portion-wise to the stirred solution.

An exothermic reaction may be observed.

Causality: A slight excess of HMTA ensures that enough formylating agent is present to

drive the reaction towards diformylation, overcoming the deactivation by the first formyl

group.

Reaction Execution:

Heat the reaction mixture to reflux (approx. 80-100°C) for 12-24 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Causality: Elevated temperatures are required to overcome the activation energy for the

electrophilic aromatic substitution, especially for the second formylation step.
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Workup and Hydrolysis:

Cool the mixture to room temperature and pour it slowly onto crushed ice.

Add concentrated hydrochloric acid and stir for 2-4 hours to hydrolyze the intermediate

imine species to the aldehyde.

Causality: Acidic hydrolysis is essential to convert the nitrogen-containing intermediate

formed during the Duff reaction into the final carbonyl group.

Isolation and Purification:

The resulting precipitate (crude product) is collected by vacuum filtration and washed with

cold water.

Further purification is achieved by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-

hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.

Applications in Drug Development and Medicinal
Chemistry
Aromatic dialdehydes are valuable building blocks in synthetic chemistry. The specific

arrangement of functional groups in 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde—two

reactive aldehydes, a phenolic hydroxyl, and a methoxy group—makes it a highly versatile

scaffold.

Role as a Synthetic Precursor
The primary utility of this compound lies in its role as a precursor for more complex molecules.

The aldehyde groups are prime sites for reactions such as:

Schiff Base Formation: Condensation with primary amines to form imines, which are key

components in the synthesis of ligands for metal complexes, macrocycles, and various

heterocyclic systems.[17]
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Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-

carbon double bonds, a foundational reaction for building molecular complexity.[18]

Reductive Amination: Conversion of aldehydes to amines, providing a route to polyamine

structures.

The phenolic hydroxyl group can be used as a handle for etherification or esterification,

allowing for the attachment of other pharmacophores or solubilizing groups.

Potential Biological Activity of Derivatives
While the title compound itself is primarily a building block, the structural motif of substituted

aromatic aldehydes is present in many biologically active molecules. Derivatives synthesized

from this precursor could be investigated for a range of activities.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.

Chalcones and other derivatives containing substituted phenolic rings have shown significant

free-radical scavenging activity.[19] The electron-donating hydroxyl and methoxy groups on

the ring could contribute to this potential.

Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from

substituted benzaldehydes have demonstrated promising antibacterial and antifungal

properties.[17][20]

Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes. For

instance, benzimidazole derivatives, which can be synthesized from related diamines and

aldehydes, have been explored as cholinesterase inhibitors for potential use in Alzheimer's

disease.[20]

The diagram below illustrates a conceptual pathway where the title compound acts as a

scaffold for generating a library of diverse derivatives for biological screening.
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Caption: Conceptual pathway from scaffold to biological screening.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Signal Word: Warning.

Pictogram: GHS07 (Exclamation mark).
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Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash

skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for

several minutes.

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool

place (2-8°C) under an inert atmosphere.[6]

Conclusion
4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde is a valuable and versatile chemical

intermediate. Its official IUPAC name provides clear structural information, and its synthesis is

achievable through established organic formylation reactions like the Duff reaction. The

presence of multiple reactive functional groups makes it an ideal starting point for the synthesis

of diverse molecular libraries, with potential applications in the development of new therapeutic

agents, particularly in the fields of antioxidant and antimicrobial research. This guide provides

the foundational knowledge for researchers to confidently synthesize, handle, and utilize this

compound in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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